molecular formula C20H23N3O B263728 N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine

N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine

Número de catálogo B263728
Peso molecular: 321.4 g/mol
Clave InChI: DIMRDCFQDBLTCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine, commonly known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

BIBP 3226 acts as a selective antagonist of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which is involved in the regulation of food intake, energy balance, and cardiovascular function. By blocking the activity of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, BIBP 3226 reduces food intake, promotes weight loss, and improves glucose metabolism. Additionally, BIBP 3226 has been shown to reduce blood pressure and improve vascular function by blocking the vasoconstrictive effects of N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to have a number of biochemical and physiological effects, including reducing food intake, promoting weight loss, improving glucose metabolism, reducing blood pressure, and improving vascular function. These effects are mediated by the selective blockade of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which regulates a number of key physiological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BIBP 3226 is its selectivity for the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which allows for the specific targeting of this receptor in experimental studies. Additionally, BIBP 3226 has been extensively studied in animal models, and has been shown to have a favorable safety profile. However, one limitation of BIBP 3226 is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Direcciones Futuras

There are a number of potential future directions for the study of BIBP 3226. One area of research could focus on the development of more potent analogs of BIBP 3226, which could improve its effectiveness in experimental studies. Additionally, further research could investigate the potential therapeutic applications of BIBP 3226 in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of novel delivery systems for BIBP 3226 could improve its bioavailability and allow for more targeted delivery to specific tissues or organs.

Métodos De Síntesis

BIBP 3226 can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl alcohol with 3-(1H-imidazol-1-yl)propylamine to form the intermediate compound, 3-(benzyloxy)benzyl-3-(1H-imidazol-1-yl)propylamine. The intermediate compound is then deprotected using hydrogenolysis to yield BIBP 3226.

Aplicaciones Científicas De Investigación

BIBP 3226 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. It has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose metabolism in animal models of diabetes. Additionally, BIBP 3226 has been shown to have a protective effect on the cardiovascular system, reducing blood pressure and improving vascular function.

Propiedades

Fórmula molecular

C20H23N3O

Peso molecular

321.4 g/mol

Nombre IUPAC

3-imidazol-1-yl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C20H23N3O/c1-2-6-18(7-3-1)16-24-20-9-4-8-19(14-20)15-21-10-5-12-23-13-11-22-17-23/h1-4,6-9,11,13-14,17,21H,5,10,12,15-16H2

Clave InChI

DIMRDCFQDBLTCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCCN3C=CN=C3

SMILES canónico

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCCN3C=CN=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.